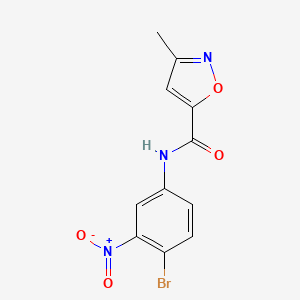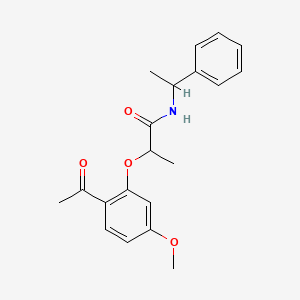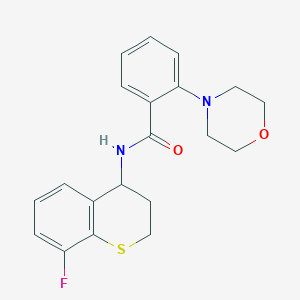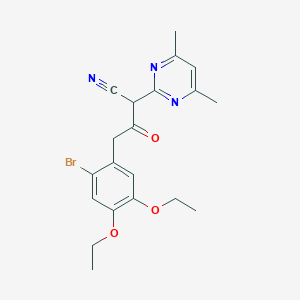
N-(4-bromo-3-nitrophenyl)-3-methyl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-nitrophenyl)-3-methyl-1,2-oxazole-5-carboxamide, commonly known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BON is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is a yellow crystalline solid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of BON is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. For example, BON has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. BON has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
BON has been found to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that BON can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. BON has also been shown to reduce the proliferation and migration of cancer cells. In vivo studies have demonstrated that BON can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BON in lab experiments include its high purity, stability, and solubility in organic solvents. BON is also relatively easy to synthesize, making it accessible to researchers. However, the limitations of using BON include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on BON. One area of interest is the development of BON-based materials with novel properties for applications in electronics, optics, and catalysis. Another area of research is the identification of new targets for BON in cancer and inflammation. Additionally, the potential use of BON as a therapeutic agent for various diseases requires further investigation, including studies on its pharmacokinetics and toxicity in vivo.
Méthodes De Synthèse
The synthesis of BON involves the reaction of 4-bromo-3-nitroaniline with ethyl 2-bromoacetate and sodium ethoxide, followed by the cyclization of the resulting intermediate with ammonium carbonate. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
BON has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BON has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, BON has been tested as a fungicide and insecticide. In material science, BON has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
N-(4-bromo-3-nitrophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O4/c1-6-4-10(19-14-6)11(16)13-7-2-3-8(12)9(5-7)15(17)18/h2-5H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASWURSGLDVGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)
![2-(3-bromo-1-adamantyl)-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7682033.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)
![2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7682050.png)
![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)


![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)

![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)